molecular formula C15H12N2 B12906037 3-[1-(Pyridin-3-yl)ethenyl]-1h-indole CAS No. 70152-44-2

3-[1-(Pyridin-3-yl)ethenyl]-1h-indole

Cat. No.: B12906037
CAS No.: 70152-44-2
M. Wt: 220.27 g/mol
InChI Key: CQIUHRJVULJYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Pyridin-3-yl)vinyl)-1H-indole is a heterocyclic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole typically involves the reaction of indole derivatives with pyridine-containing compounds. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired vinyl compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Pyridin-3-yl)vinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

3-(1-(Pyridin-3-yl)vinyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions or other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Pyridin-2-yl)vinyl)-1H-indole
  • 3-(1-(Pyridin-4-yl)vinyl)-1H-indole
  • 3-(1-(Quinolin-3-yl)vinyl)-1H-indole

Uniqueness

3-(1-(Pyridin-3-yl)vinyl)-1H-indole is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different electronic properties and steric effects compared to its isomers or analogs.

Properties

CAS No.

70152-44-2

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(1-pyridin-3-ylethenyl)-1H-indole

InChI

InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2

InChI Key

CQIUHRJVULJYIP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.